4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
説明
特性
IUPAC Name |
4-fluoro-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-13-9-16(18)4-5-17(13)25(23,24)21-7-8-22-12-15(11-20-22)14-3-2-6-19-10-14/h2-6,9-12,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKQUGKRVMQJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- A sulfonamide group, which is known for its antibacterial properties.
- A pyridine ring that may contribute to interactions with various biological targets.
- A pyrazole moiety, which has been associated with anti-inflammatory and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides often act as inhibitors of specific enzymes involved in bacterial folic acid synthesis. This mechanism could be relevant in the context of antimicrobial activity.
- Receptor Modulation : The presence of the pyridine and pyrazole groups suggests potential interactions with various receptors, including those involved in inflammation and cancer pathways.
Biological Activity
Research indicates that sulfonamide derivatives exhibit a range of biological activities:
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics. The compound's structural features suggest it may inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Properties
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, the incorporation of the pyrazole ring has been linked to antiproliferative effects against various cancer cell lines.
Cardiovascular Effects
Research on related sulfonamide compounds indicates potential cardiovascular benefits. For example, studies on 4-(2-aminoethyl)benzene sulfonamide showed decreased perfusion pressure and coronary resistance in isolated rat heart models . This suggests similar compounds may influence cardiovascular dynamics.
Case Studies and Research Findings
Recent studies provide insights into the biological activity of related sulfonamides:
- Antiproliferative Activity : A study demonstrated that sulfonamide derivatives exhibit significant antiproliferative effects against human cancer cell lines, highlighting their potential as anticancer agents .
- Cardiovascular Impact : In an experimental study using isolated rat hearts, certain sulfonamides were shown to affect perfusion pressure significantly, indicating a possible mechanism for cardiovascular modulation .
- Docking Studies : Theoretical studies using molecular docking simulations have suggested that these compounds may interact favorably with calcium channels, possibly leading to vasodilatory effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption : Studies using computational models indicate varying absorption rates depending on the cellular model used.
- Distribution : The lipophilicity imparted by the fluorine atom may enhance tissue penetration.
- Metabolism and Excretion : Further research is needed to elucidate its metabolic pathways and excretion routes.
科学的研究の応用
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. Recent studies have suggested that derivatives similar to 4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide exhibit significant antimicrobial activity against various pathogens.
Case Study: Antifungal Activity
A study synthesized novel pyridine-3-sulfonamide derivatives and evaluated their antifungal activity against strains of Candida and Geotrichum. Some compounds demonstrated greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that compounds with similar structures may enhance antifungal treatment options.
Anticancer Potential
Sulfonamides have also been investigated for their anticancer properties. The incorporation of pyrazole and pyridine moieties into sulfonamide frameworks has shown promise in inhibiting cancer cell proliferation.
Case Study: In Vitro Evaluation
In a study focused on triazolo-pyridine sulfonamides, several compounds were synthesized and tested for their anticancer activity. Some derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating that modifications to the sulfonamide structure can lead to enhanced anticancer activity .
Antimalarial Activity
The compound's potential as an antimalarial agent has been explored through in silico studies and synthesis of related compounds. The design of sulfonamide derivatives targeting falcipain-2, a crucial enzyme in the malaria parasite's lifecycle, has yielded promising results.
Data Table: Antimalarial Activity
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 2.24 | Falcipain-2 |
| Compound B | 4.98 | Falcipain-2 |
These findings indicate that the structural features of this compound may be optimized to develop effective antimalarial drugs .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-1-yl]Benzenesulfonamide
- Key Differences : Replaces the pyridin-3-yl group with a 4-chlorophenyl substituent and lacks the ethyl linker.
- Implications: The chlorophenyl group increases hydrophobicity but may reduce solubility compared to the pyridine moiety.
2.1.2. Example 53 (4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide)
- Key Differences : Incorporates a chromen-4-one core and pyrazolo-pyrimidine system, with a higher molecular weight (589.1 g/mol) and melting point (175–178°C).
- Implications: The extended heterocyclic system may enhance target affinity but reduce synthetic accessibility.
N-(2-(4-(1H-Pyrazol-1-yl)Phenyl)Ethyl)-N-(Pyridin-2-yl)Sulfamide
- Key Differences : Features a pyridin-2-yl group instead of pyridin-3-yl and lacks fluorine/methyl substituents on the benzene ring.
- Reduced fluorination may decrease metabolic stability .
Difluoromethyl- and Nitro-Substituted Pyrazole Sulfonamides ()
- Key Differences : Includes difluoromethyl and nitro groups, as in 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide.
- Difluoromethyl groups improve lipophilicity, favoring blood-brain barrier penetration .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sulfonamide coupling. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds under reflux conditions.
- Sulfonamide coupling : Reacting the pyrazole intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Analytical techniques like HPLC and TLC monitor reaction progress .
Q. How do the pyridinyl and sulfonamide groups influence the compound’s physicochemical properties?
- Pyridinyl group : Enhances solubility in polar solvents (logP reduction) and facilitates π-π stacking with biological targets like COX-2 .
- Sulfonamide group : Increases hydrogen-bonding capacity, improving target binding (e.g., COX-2 active site). It also contributes to metabolic stability by resisting cytochrome P450 oxidation .
- Fluorine substituent : Lowers pKa of the sulfonamide, enhancing membrane permeability .
Q. What spectroscopic techniques confirm the compound’s structural integrity post-synthesis?
- 1H/13C NMR : Verify aromatic protons (δ 7.2–8.5 ppm), sulfonamide NH (δ 3.1–3.3 ppm), and pyrazole CH (δ 6.5–7.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 415.12) .
- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and NH bends (3450 cm⁻¹) .
Advanced Questions
Q. What structure-activity relationship (SAR) strategies enhance COX-2 selectivity?
Key SAR findings from analogous compounds:
Rational design : Replace bulky groups (e.g., CF3) with smaller halogens (e.g., F) to minimize off-target interactions. Use molecular docking (AutoDock Vina) to predict binding poses in COX-2’s hydrophobic pocket .
Q. How can discrepancies in reported biological activities of similar derivatives be resolved?
- Standardized assays : Use identical enzyme sources (e.g., human recombinant COX-2) and inhibitor pre-incubation times (15–30 mins) .
- Meta-analysis : Compare IC50 values across studies (e.g., COX-2 inhibition ranges: 5–50 nM) and normalize data using positive controls (e.g., celecoxib) .
- Crystallography : Resolve binding modes via X-ray structures (PDB ID: 3LN1) to identify critical residues (e.g., Arg513, Tyr355) .
Q. What computational methods predict binding affinity to COX-2?
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-COX-2 complexes (GROMACS, 100 ns runs). Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA) .
- Pharmacophore modeling (MOE) : Identify essential features: sulfonamide H-bond donor, pyridinyl aromatic ring .
- QSAR models : Use descriptors like polar surface area (PSA < 90 Ų) and logD (1.5–2.5) to predict bioavailability .
Q. How do pharmacokinetic properties guide optimization of pyrazole-sulfonamide derivatives?
- Plasma half-life (t1/2) : Modify the ethyl linker to methyl or propyl to adjust metabolic stability. Celecoxib analogs with t1/2 > 15 hrs showed toxicity, necessitating shorter linkers .
- CYP450 inhibition : Screen using human liver microsomes. Fluorine substitution reduces CYP3A4 inhibition (IC50 > 50 µM) .
- Bioavailability : LogP < 3.5 and PSA < 100 Ų ensure >30% oral absorption in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
